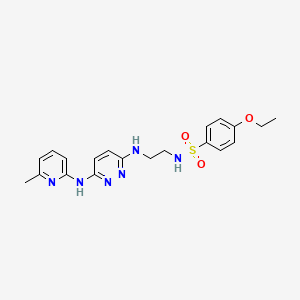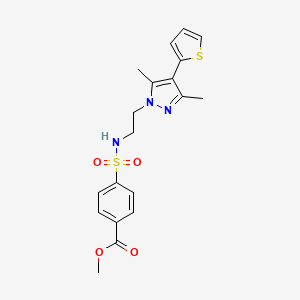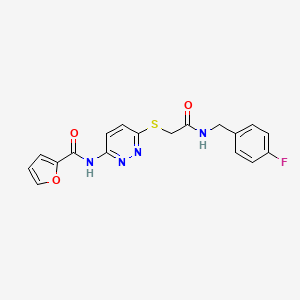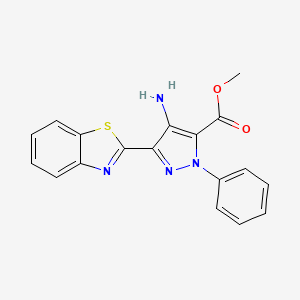![molecular formula C14H14N4O3S B2615770 5-Ethylsulfanyl-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 863003-54-7](/img/structure/B2615770.png)
5-Ethylsulfanyl-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-Ethylsulfanyl-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione” is a pyrimidine derivative. Pyrimidine ring and its fused derivatives including pyrazolo [3,4- d ]pyrimidine, pyrido [2,3- d ]pyrimidine, quinazoline, and furo [2,3- d ]pyrimidine compounds have received much interest due to their diverse biological potential .
Synthesis Analysis
A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
Pyrimidine is a six-membered 1,3-diazine ring containing nitrogen at 1 and 3 position. It is part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .Chemical Reactions Analysis
These pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Compound Development
Synthesis of Compounds of the Pyrimidine Series :The synthesis of new biologically active compounds containing pyrimidine and pyridazine structural fragments is explored, focusing on derivatives of furan-2(3H)-ones. These compounds, including those with heterocyclic chromenone fragments, demonstrate plant-growth regulatory activity, highlighting their importance in agricultural chemistry (Aniskova, Grinev, & Yegorova, 2017).
Furo- and Thieno[3,2-d]pyrimidines Synthesis :Research into 5-alkynyloxy-, 5-alkynylthio, and 5-alkynylsulfinyl-pyrimidines as precursors for synthesizing 7-substituted furo[3,2-d]- and thieno[3,2-d]pyrimidines reveals their utility in generating complex heterocyclic systems. This work showcases the versatility of these compounds in organic synthesis, contributing to the development of new materials and pharmaceuticals (Spada, Klein, & Otter, 2009).
Biological Activity and Applications
Pyrimidine Selanyl Derivatives :The targeted synthesis of selanyl derivatives and their interactions reveal potential biological activities. These derivatives, including a series of tetrahydro-1-benzothieno[2,3-d]pyrimidine-4-yl substituted selanyl derivatives, could provide insights into the development of new drugs and therapeutic agents (Alshahrani et al., 2018).
Functionalized Heterocycles for Material Science
Functionalized Furo[3,4-d]pyrimidine-2,4-diones :An efficient pathway to synthesize furo[3,4-d]pyrimidine-2,4-diones involves the Curtius rearrangement and subsequent reactions, leading to a variety of heterocycles. These compounds, due to their structural diversity, find applications in material science, potentially in the development of new polymers or functional materials (De Coen et al., 2015).
Computational Study and Chemical Analysis
Computational Analysis of Pyrrole Derivatives :A study on pyrrole derivatives, including the synthesis of a pyrrole chalcone derivative, utilized quantum chemical calculations to correlate with experimental data. This research highlights the importance of computational chemistry in understanding the properties and reactivity of complex organic molecules (Singh, Rawat, & Sahu, 2014).
Mecanismo De Acción
Propiedades
IUPAC Name |
5-ethylsulfanyl-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-4-22-12-9-11(17(2)14(20)18(3)13(9)19)15-10(16-12)8-6-5-7-21-8/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKFLDLRHPJJIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethylsulfanyl-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

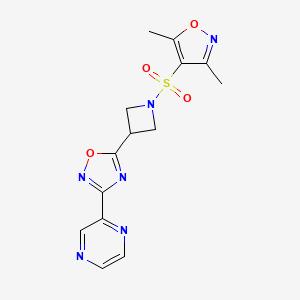
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3,5-dimethoxybenzamide](/img/structure/B2615690.png)
![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2615691.png)
![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2615693.png)
![3,5-dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2615694.png)

